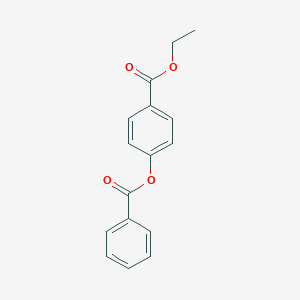

Ethyl 4-benzoyloxybenzoate

Description

Ethyl 4-benzoyloxybenzoate is a benzoic acid derivative characterized by a benzoyloxy (-O-CO-C₆H₅) group at the para position of the ethyl benzoate backbone. Its structure combines ester and aromatic functionalities, making it relevant in organic synthesis, material science, and pharmaceutical intermediates. Characterization methods include UV-Vis, FT-IR, NMR (¹H and ¹³C), and HRMS, as demonstrated for related compounds in and .

Properties

CAS No. |

7471-31-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

ethyl 4-benzoyloxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-2-19-15(17)13-8-10-14(11-9-13)20-16(18)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

InChI Key |

OYLFFADWNSJZBV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Other CAS No. |

7471-31-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-benzoyloxybenzoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl or H₂SO₄), the ethyl ester group hydrolyzes to form 4-benzoyloxybenzoic acid. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Example Conditions :

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions (e.g., NaOH), the ester is converted to the sodium salt of 4-benzoyloxybenzoic acid, which acidification precipitates the free acid .

Example Conditions :

Transesterification

The ethyl ester group reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form new esters. For example, methanol yields mthis compound .

Example Conditions :

-

Alcohol : Methanol

-

Catalyst : H₂SO₄ (1%)

-

Temperature : 60–70°C

-

Yield : 75–85%.

Esterification of Hydrolyzed Products

The carboxylic acid product from hydrolysis can undergo further esterification. For instance, reaction with 4-benzyloxyphenol using DCC/DMAP forms complex benzoate derivatives .

Example Reaction :

Conditions :

-

Reagents : DCC (4.8 mmol), DMAP (0.3 mmol)

-

Solvent : Dry CH₂Cl₂

-

Temperature : Room temperature (24 hours)

Catalytic Hydrogenation

While not directly reported for this compound, analogous compounds (e.g., benzyl-protected derivatives) undergo hydrogenolysis using Pd/C or Pd(OH)₂/C to remove protecting groups .

Example Conditions :

-

Catalyst : 10% Pd/C

-

Pressure : 60 bar H₂

-

Solvent : Tetrahydrofuran (THF)

Stability and Side Reactions

This compound is stable under inert atmospheres but may degrade under prolonged UV exposure due to the aromatic benzoyl group. Competing reactions include:

Comparison with Similar Compounds

Substituent Effects on Solubility and Polarity

- Ethyl 4-Aminobenzoate (): The amino (-NH₂) group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the benzoyloxy derivative.

- Ethyl 4-Cyanobenzoate (): The electron-withdrawing cyano (-CN) group reduces electron density on the aromatic ring, decreasing solubility in polar solvents. This contrasts with the benzoyloxy group, which introduces moderate polarity due to its ester linkage .

- Ethoxylated Ethyl-4-Aminobenzoate (): Ethoxylation (addition of ethylene oxide chains) drastically improves water solubility (up to 99% purity) by introducing hydrophilic ethoxy (-O-CH₂CH₂) groups, a property absent in the non-ethoxylated benzoyloxy variant .

Spectral and Electronic Properties

- NMR Shifts: Ethyl 4-Aminobenzoate (): Aromatic protons (ArH) resonate at δ 6.6–7.8 ppm in ¹H-NMR, while the benzoyloxy derivative’s protons are expected downfield (δ 7.5–8.2 ppm) due to the electron-withdrawing ester group . Fluorinated Derivatives (): Fluorine substituents (e.g., in Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) deshield adjacent protons, causing upfield shifts in ¹H-NMR (δ 7.1–8.0 ppm) compared to non-fluorinated analogs .

- FT-IR Signatures: The benzoyloxy group shows distinct C=O stretching at ~1700 cm⁻¹, similar to Ethyl 4-hydroxybenzoate (). In contrast, cyano derivatives exhibit sharp -CN stretches near 2240 cm⁻¹ () .

Reactivity and Functionalization Potential

- Nitro Derivatives (): Ethyl 4-nitrobenzoate’s nitro (-NO₂) group facilitates electrophilic substitution reactions, unlike the benzoyloxy group, which is less reactive due to steric hindrance .

- Halogenated Derivatives () : Chloro or bromo substituents (e.g., Ethyl 4-chlorobenzoate) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the benzoyloxy group is more prone to hydrolysis under acidic/basic conditions .

Data Table: Key Properties of this compound and Analogous Compounds

*Calculated based on empirical formula C₁₆H₁₄O₄.

Q & A

Q. What are the established synthetic routes for Ethyl 4-benzoyloxybenzoate, and what are their key parameters?

this compound can be synthesized via esterification of 4-hydroxybenzoic acid derivatives. A common approach involves reacting 4-benzoyloxybenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios to minimize side products like unreacted acid or diesters . Alternative methods may employ protective groups for hydroxyl moieties to enhance selectivity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm ester linkage formation and aromatic substitution patterns (e.g., chemical shifts for benzoyloxy groups at δ 7.5–8.2 ppm) .

- HPLC : Quantifies purity (>95% typically required for research-grade material) and detects impurities like residual starting materials .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., CHO, MW 270.28 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Impervious gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers away from oxidizers and moisture at room temperature .

Q. How should researchers assess and ensure the purity of this compound?

Purity is typically assessed via HPLC (≥95% area under the curve) and melting point analysis (literature range: 85–88°C). Recrystallization from ethanol or ethyl acetate is a standard purification method .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and reduce byproducts?

- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful post-reaction purification .

- In Situ Monitoring : Use FT-IR to track ester carbonyl formation (~1740 cm) and adjust reaction parameters dynamically .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Standardized Conditions : Re-run spectra in deuterated DMSO or CDCl for consistency .

- 2D NMR : Use HSQC or HMBC to resolve overlapping signals in aromatic regions .

- Cross-Validation : Compare with computational predictions (DFT calculations) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- pH-Dependent Kinetics : Incubate the compound in buffered solutions (pH 1–10) at 37°C and monitor degradation via HPLC .

- Activation Energy : Perform Arrhenius analysis by varying temperatures (25–60°C) to predict shelf-life .

- Enzymatic Hydrolysis : Test esterase-mediated cleavage to model in vivo behavior .

Q. How can this compound be functionalized for applications in drug delivery systems?

- Prodrug Design : Introduce hydrolyzable linkages (e.g., carbamate) at the ethyl ester group for controlled release .

- Polymer Conjugation : Graft onto PLGA or PEG matrices to enhance solubility and target specificity .

Q. What methodologies address discrepancies in reported solubility data for this compound?

- Standardized Solubility Assays : Use shake-flask method with UV-Vis quantification in solvents like ethanol, DMSO, and water .

- Thermodynamic Analysis : Measure solubility at multiple temperatures and calculate Gibbs free energy changes .

Data Contradiction and Methodological Considerations

Q. How should researchers interpret conflicting data on the compound’s thermal stability?

Variations in TGA/DSC results may stem from differences in sample purity or heating rates. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.